{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid
CAS No.: 293765-97-6
Cat. No.: VC7965486
Molecular Formula: C12H10ClNO4S
Molecular Weight: 299.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293765-97-6 |
|---|---|
| Molecular Formula | C12H10ClNO4S |
| Molecular Weight | 299.73 g/mol |
| IUPAC Name | 2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C12H10ClNO4S/c13-7-1-3-8(4-2-7)14-10(15)5-9(12(14)18)19-6-11(16)17/h1-4,9H,5-6H2,(H,16,17) |
| Standard InChI Key | VJQIELFQBSTLSN-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O |
| Canonical SMILES | C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)O |
Introduction
{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a dioxopyrrolidine moiety. This compound belongs to the class of thioacetic acids, known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group suggests specific interactions with biological targets, potentially enhancing its pharmacological profile.
Synthesis and Chemical Reactivity
The synthesis of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product. The chemical reactivity of this compound can be understood through its functional groups, which are crucial for understanding potential modifications and transformations in biological systems.
Biological Activities and Potential Applications
Compounds with similar structural features to {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound may similarly interact with various biological pathways, possibly modulating enzyme activities or acting as receptor ligands. Its unique structure could enhance selectivity toward specific biological targets, contributing to its therapeutic potential.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thioacetamide | Contains a thioamide group | Hepatotoxicity and potential anticancer activity |
| 4-Chlorothiophenol | Aromatic thiol with a chlorine substituent | Antimicrobial and antioxidant properties |
| Pyrrolidine Derivatives | Basic pyrrolidine structure | Neuroactive effects and potential antidepressant activity |
| {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid | Chlorophenyl and dioxopyrrolidine structure | Potential therapeutic applications due to unique structure |
Research Findings and Future Directions
Studies on the interactions of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid with biological systems are crucial for understanding its pharmacodynamics. These investigations typically involve in vitro and in vivo experiments to elucidate the mechanism of action and potential side effects. Further research is needed to fully explore its therapeutic potential and to develop strategies for its clinical application.
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